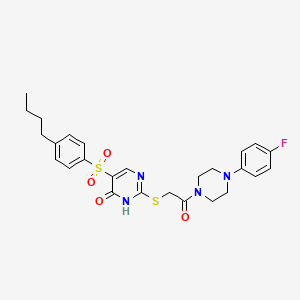![molecular formula C15H15BrN2O4S2 B11263099 4-Bromo-N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]benzenesulfonamide](/img/structure/B11263099.png)
4-Bromo-N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]benzenesulfonamide is a complex organic compound that features a bromine atom, a sulfonamide group, and an isothiazolidinyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the sulfonamide group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reactant concentrations to maximize yield and minimize impurities. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonamide group or the isothiazolidinyl ring.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-Bromo-N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-N-(1-(3-(2-bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-benzamide
- 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
Uniqueness
4-Bromo-N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]benzenesulfonamide is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C15H15BrN2O4S2 |
|---|---|
Peso molecular |
431.3 g/mol |
Nombre IUPAC |
4-bromo-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C15H15BrN2O4S2/c16-12-5-7-15(8-6-12)24(21,22)17-13-3-1-4-14(11-13)18-9-2-10-23(18,19)20/h1,3-8,11,17H,2,9-10H2 |
Clave InChI |
HJZGTWRUKAVITK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B11263017.png)
![N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide](/img/structure/B11263026.png)
![N-(3,5-Dimethylphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11263030.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide](/img/structure/B11263036.png)
![N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B11263041.png)
![Methyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B11263045.png)
![1-({[(Z)-(2,4-dichlorophenyl)(piperidin-1-yl)methylidene]amino}oxy)ethanone](/img/structure/B11263051.png)
![Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B11263052.png)

![8-[(4-fluorobenzyl)sulfanyl]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B11263066.png)
![2-(4-Chlorophenyl)-4-(4-cyclohexylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11263069.png)
![3-chloro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11263070.png)
![N-(3,4-difluorophenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B11263076.png)
![N-(5-chloro-2-methylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11263079.png)
